molecular formula C13H12BrNO B7874420 3-[(6-Bromonaphthalen-2-yl)oxy]azetidine

3-[(6-Bromonaphthalen-2-yl)oxy]azetidine

Cat. No.: B7874420
M. Wt: 278.14 g/mol
InChI Key: YWXUFFCFGYRZED-UHFFFAOYSA-N
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Description

3-[(6-Bromonaphthalen-2-yl)oxy]azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with a brominated naphthalene moiety.

Properties

IUPAC Name

3-(6-bromonaphthalen-2-yl)oxyazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c14-11-3-1-10-6-12(4-2-9(10)5-11)16-13-7-15-8-13/h1-6,13,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXUFFCFGYRZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC3=C(C=C2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Bromonaphthalen-2-yl)oxy]azetidine typically involves the reaction of 6-bromonaphthalene-2-ol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of 6-bromonaphthalene-2-ol, followed by nucleophilic substitution with azetidine .

Industrial Production Methods

While specific industrial production methods for 3-[(6-Bromonaphthalen-2-yl)oxy]azetidine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated compounds.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Bromonaphthalen-2-yl)oxy]azetidine can undergo various chemical reactions, including:

    Oxidation: The bromonaphthalene moiety can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated naphthalene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of hydrogenated naphthalene derivatives.

    Substitution: Formation of azetidine derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-[(6-Bromonaphthalen-2-yl)oxy]azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(6-Bromonaphthalen-2-yl)oxy]azetidine involves its interaction with specific molecular targets. The bromonaphthalene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the azetidine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The bromonaphthalenyloxy substituent distinguishes this compound from simpler azetidine derivatives. Key comparisons include:

Compound Substituent Molecular Formula Molar Mass (g/mol) Key Properties
3-[(6-Bromonaphthalen-2-yl)oxy]azetidine 6-Bromonaphthalen-2-yloxy C₁₃H₁₂BrNO 294.15 High lipophilicity; low aqueous solubility*
3-(3-Bromophenoxy)-1-(diphenylmethyl)azetidine oxalate 3-Bromophenoxy C₂₂H₂₁BrN₂O₅ 497.33 Moderate solubility (oxalate salt); stable crystalline form
3-[(2,3-Dichloro-2-propen-1-yl)oxy]azetidine 2,3-Dichloroallyloxy C₆H₉Cl₂NO 182.05 Volatile; reactive halogen groups

*Inferred from the bulky naphthalene group, which enhances hydrophobicity compared to phenyl or aliphatic substituents.

Pharmacological Relevance

  • The bromonaphthalene group may enhance binding affinity to hydrophobic enzyme pockets.
  • β-Lactamase Inhibitors : Azetidine rings in compounds like tebipenem pivoxil demonstrate antibacterial activity, highlighting the scaffold’s versatility .

Research Findings and Challenges

  • Characterization : High-purity (>95%) azetidine derivatives are confirmed via LC-MS, NMR, and HPLC, as demonstrated in . The target compound would require similar rigorous analysis.
  • Challenges : The bulky naphthalene group may hinder synthetic yields or purification efficiency compared to smaller substituents .

Biological Activity

The compound 3-[(6-Bromonaphthalen-2-yl)oxy]azetidine is a member of the azetidine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-[(6-Bromonaphthalen-2-yl)oxy]azetidine features a bromonaphthalene moiety connected to an azetidine ring via an ether linkage. Its structural characteristics contribute to its reactivity and potential interactions within biological systems.

The biological activity of 3-[(6-Bromonaphthalen-2-yl)oxy]azetidine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The azetidine ring's strain allows it to participate in various biochemical processes, potentially leading to inhibition or activation of enzymatic pathways.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, disrupting normal biochemical pathways.
  • Receptor Modulation : It could act as a modulator for specific receptors involved in cellular signaling pathways.

Anticancer Properties

Research indicates that compounds similar to 3-[(6-Bromonaphthalen-2-yl)oxy]azetidine exhibit significant anticancer activity. For instance, studies have shown that azetidines can affect the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Proliferation Assay

In a study examining the effects of azetidine derivatives on lung cancer cells (NCI-H1299), researchers observed a dose-dependent decrease in cell viability when treated with concentrations ranging from 1 to 30 μM. The results highlighted the compound's potential as an anticancer agent.

Concentration (μM)Cell Viability (%)
0100
185
570
1550
3020

Antimicrobial Activity

There is also emerging evidence suggesting that azetidine derivatives may possess antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against various bacterial strains, indicating potential for development into new antibiotics.

Research Findings

Several studies have investigated the biological activities of azetidine derivatives, including 3-[(6-Bromonaphthalen-2-yl)oxy]azetidine. Key findings include:

  • Inhibition of Cancer Cell Proliferation : Research has demonstrated that compounds can significantly reduce the proliferation rates of cancerous cells while sparing normal cells.
  • Mechanistic Insights : Studies suggest that the mechanism involves disruption of cellular signaling pathways critical for cancer cell survival and proliferation.
  • Potential for Drug Development : The unique structure of these compounds makes them promising candidates for further development as therapeutic agents.

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